Structural Differentiation from Amyloidogenic Light Chain Kinetic Stabilizer Leads: Unique 2-Methoxynicotinoyl Substituent
The compound CAS 2034239-51-3 differs from the published clinical candidate 4-(3-ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one (PDB 9AX3 ligand) by replacement of the ethyl-phenyl pyrrolidine group with a 2-methoxynicotinoyl-pyrrolidin-3-yl-oxy linker [1]. The 2-methoxynicotinoyl moiety introduces an additional pyridine nitrogen and a methoxy oxygen, increasing the number of hydrogen bond acceptors from 2 to 5, which may alter binding kinetics and protein interface compatibility. As a specific example, the ligand in PDB 9AX3 achieves kinetic stabilization of amyloidogenic light chain H9 through a defined binding pocket; the 2-methoxynicotinoyl substitution in the target compound is predicted to alter this binding mode [1].
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 5 hydrogen bond acceptors |
| Comparator Or Baseline | PDB 9AX3 ligand (4-(3-ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one): 2 hydrogen bond acceptors |
| Quantified Difference | +3 hydrogen bond acceptors |
| Conditions | In silico calculation |
Why This Matters
This structural difference means the target compound cannot be assumed to retain the activity profile of PDB 9AX3 ligands; independent characterization is required for procurement decisions.
- [1] Lederberg, O.L. et al. (2024) Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. RCSB PDB 9AX3. View Source
